Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound with significant biological activity. It is primarily recognized for its potential antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). This compound is classified as a glucoside, which indicates it contains a sugar moiety linked to a phenolic compound. The structure of this compound suggests it may have applications in medicinal chemistry and natural product research.
This compound can be isolated from various natural sources, particularly plants known for their medicinal properties. Research indicates that it can be derived from the rhizomes of plants like Woodwardia orientalis, which has been noted for its antiviral effects.
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate falls under the category of phenolic compounds and glycosides. Its classification is essential for understanding its chemical behavior and potential applications in pharmaceuticals and cosmetics.
The synthesis of methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate can be approached through several methods:
The extraction process typically involves:
The molecular formula of methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is with a molecular weight of approximately 330.29 g/mol. Its structure can be represented by the following identifiers:
Property | Value |
---|---|
IUPAC Name | Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI | InChI=1S/C14H18O9/c1-21-13(20)6... |
InChI Key | PXDASGXIBCEXNH-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
The structural complexity reflects its potential interactions in biological systems and underscores its importance in medicinal chemistry.
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The physical properties of methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate include:
Key chemical properties include:
These properties are essential for determining suitable applications in pharmaceutical formulations.
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate has several scientific applications:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0